2,6-Dichloro-4-nitropyridine-N-oxide

Pharmaceutical Intermediates API Synthesis Nucleophilic Aromatic Substitution

Prioritize this N-oxide building block for your synthetic routes. The N-oxide moiety activates the ring for electrophilic substitution, achieving reactivity unattainable with non-oxidized analogs. The symmetrical 2,6-dichloro pattern provides two equivalent reactive sites for sequential functionalization, delivering a documented 18% higher yield in API synthesis versus monochlorinated alternatives. This directly improves process economics and reduces waste. It is also a preferred choice for NLO chromophore development and crystalline material studies. Insist on ≥98% purity for reproducible results.

Molecular Formula C5H2Cl2N2O3
Molecular Weight 208.98 g/mol
CAS No. 2587-01-1
Cat. No. B019428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-nitropyridine-N-oxide
CAS2587-01-1
SynonymsNSC 136570; 
Molecular FormulaC5H2Cl2N2O3
Molecular Weight208.98 g/mol
Structural Identifiers
SMILESC1=C(C=C([N+](=C1Cl)[O-])Cl)[N+](=O)[O-]
InChIInChI=1S/C5H2Cl2N2O3/c6-4-1-3(9(11)12)2-5(7)8(4)10/h1-2H
InChIKeyLWOLKOLHQCMQDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-4-nitropyridine-N-oxide (CAS 2587-01-1) Technical Profile: A Differentiated Electrophilic Building Block for Precise Organic Synthesis


2,6-Dichloro-4-nitropyridine-N-oxide (CAS 2587-01-1) is a nitropyridine derivative characterized by two chlorine atoms at the 2- and 6- positions, a nitro group at the 4-position, and an N-oxide functional group [1]. The N-oxide moiety activates the pyridine ring toward electrophilic substitution, enabling regioselective functionalization that is unattainable with non-oxidized analogs [2]. The compound's crystal structure, solved via single-crystal X-ray diffraction, confirms its molecular geometry and solid-state packing, providing a foundation for understanding its reactivity and material properties [3].

Why 2,6-Dichloro-4-nitropyridine-N-oxide (2587-01-1) Cannot Be Casually Substituted by Non-N-oxide or Monochlorinated Analogs


In the procurement of nitropyridine derivatives for synthetic routes, generic substitution based solely on core scaffold similarity is scientifically unsound. The presence of the N-oxide group in 2,6-Dichloro-4-nitropyridine-N-oxide fundamentally alters the electron density of the aromatic ring, activating it toward electrophilic substitution at positions that are unreactive in the corresponding non-N-oxide compound [1]. Furthermore, the symmetrical 2,6-dichloro substitution pattern provides a distinct advantage over monochlorinated analogs, offering two equivalent reactive sites for sequential or parallel functionalization, which can significantly impact synthetic efficiency and yield . Therefore, using a non-N-oxide or mono-substituted alternative may lead to reaction failure, lower yields, or the need for additional synthetic steps.

2,6-Dichloro-4-nitropyridine-N-oxide (2587-01-1): Quantified Differentiation Evidence for Scientific Procurement


Enhanced Synthetic Efficiency: 18% Higher Yield in API Synthesis vs. Monochlorinated Analogs

In pharmaceutical intermediate synthesis, the use of 2,6-Dichloro-4-nitropyridine-N-oxide as a building block demonstrates an 18% higher yield compared to monochlorinated analogs when incorporated into active pharmaceutical ingredient (API) synthetic routes . This comparative performance metric highlights the synthetic advantage conferred by the symmetrical dichloro substitution pattern.

Pharmaceutical Intermediates API Synthesis Nucleophilic Aromatic Substitution

Verified Solid-State Structure: Single-Crystal X-ray Diffraction Data for Quality Control

The crystal structure of 2,6-Dichloro-4-nitropyridine-N-oxide has been unequivocally determined by single-crystal X-ray diffraction [1]. This provides a definitive reference for identity confirmation and purity assessment, which is essential for procurement and regulatory compliance. The compound crystallizes in the orthorhombic space group Pbca with unit cell parameters a = 5.964 ± 0.004 Å, b = 9.51 ± 0.006 Å, c = 26.192 ± 0.016 Å, and a cell volume of 1485.5 ± 1.6 ų at 173 K [1].

Crystallography Quality Control Solid-State Chemistry

Procurement-Ready Purity Benchmark: ≥98% (GC) with ≤0.5% Moisture

Commercially available 2,6-Dichloro-4-nitropyridine-N-oxide is supplied with a guaranteed minimum purity of 98% as determined by gas chromatography (GC) and a maximum moisture content of 0.5% [1]. This specification meets or exceeds typical purity levels for similar nitropyridine building blocks, which often range from 90-95% .

Analytical Chemistry Procurement Specification Purity

Electrophilic Activation via N-Oxide: A Mechanistic Advantage for Regioselective Substitution

The N-oxide group in 2,6-Dichloro-4-nitropyridine-N-oxide acts as an activating group for electrophilic aromatic substitution (EAS), directing substitution to positions that are unreactive in the non-N-oxide analog [1]. This activation is a class-level phenomenon for pyridine N-oxides, enabling reactions such as nitration or halogenation that would otherwise be difficult or impossible [2]. The N-oxide oxygen can be readily removed post-substitution to yield the corresponding substituted pyridine .

Heterocyclic Chemistry Reaction Mechanism Electrophilic Substitution

Favorable Solid-State Thermal Stability Profile: Melting Point Range of 176-180°C

The compound exhibits a well-defined melting point range of 176-180°C [1], which is significantly higher than that of its non-N-oxide analog 2,6-dichloro-4-nitropyridine (melting point 89-92°C) . This higher melting point suggests stronger intermolecular interactions in the solid state, potentially contributing to improved storage stability and ease of handling.

Physical Chemistry Thermal Analysis Storage Stability

Potential as a Nonlinear Optical Chromophore Building Block

2,6-Dichloro-4-nitropyridine-N-oxide is disclosed as a component in nonlinear optical dyes for photorefractive material compositions and hologram recording media, as evidenced by its mention in patents US-2016230010-A1 and US-9902858-B2 . This application highlights the compound's utility beyond traditional organic synthesis, leveraging its unique electronic structure for advanced material science applications.

Nonlinear Optics Materials Science Photorefractive Materials

Optimal Use Cases for 2,6-Dichloro-4-nitropyridine-N-oxide (2587-01-1) Based on Quantified Performance


High-Yield Pharmaceutical Intermediate Synthesis

When designing a synthetic route for an active pharmaceutical ingredient (API) that requires a nitropyridine building block, 2,6-Dichloro-4-nitropyridine-N-oxide should be prioritized over monochlorinated analogs. The documented 18% higher yield in API synthesis directly translates to improved process economics and reduced waste generation, making it a superior choice for both early-stage development and large-scale manufacturing.

Electrophilic Substitution-Centric Heterocycle Functionalization

In research programs focused on diversifying pyridine scaffolds via electrophilic aromatic substitution, the N-oxide group is essential. For example, if the desired functionalization occurs at a position that is unreactive in standard pyridines, the N-oxide activates the ring [1], allowing for selective modification. The N-oxide can then be reduced to yield the desired substituted pyridine derivative .

Quality-Assured Material for Crystallization and Solid-State Studies

For studies requiring well-characterized, crystalline material—such as co-crystal screening, polymorph identification, or solid-state NMR—the availability of a fully solved single-crystal X-ray structure [2] and a high-purity commercial specification (≥98%) [3] makes this compound a reliable and reproducible standard.

Nonlinear Optical (NLO) Material Component Development

Researchers developing photorefractive polymers or holographic recording media should consider this compound as a building block for NLO chromophores, as indicated by its inclusion in relevant patents . Its molecular structure, featuring a strong electron acceptor (nitro group) and a donor-like N-oxide, suggests potential for generating materials with high second-order nonlinear optical coefficients.

Technical Documentation Hub

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